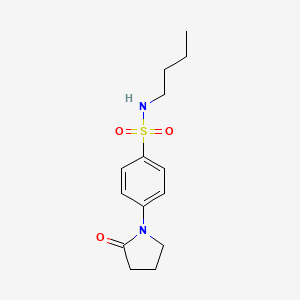
2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide
Overview
Description
2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide, also known as BRD-9876, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes and pathways, making it a promising candidate for the development of new drugs.
Mechanism of Action
2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide works by binding to the active site of the target enzyme, thereby inhibiting its activity and preventing the downstream effects that contribute to disease progression. Specifically, the compound binds to the bromodomain of the BET proteins, which are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide can effectively inhibit the activity of the BET proteins, leading to a reduction in cell proliferation and tumor growth. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide in lab experiments is its specificity for the target enzyme, which allows for more precise and accurate results. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled.
Future Directions
There are several potential future directions for research on 2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide, including:
1. Development of more potent and selective inhibitors of the BET proteins.
2. Exploration of the compound's potential use in the treatment of other diseases and disorders, such as neurological disorders and infectious diseases.
3. Investigation of the compound's mechanism of action and its effects on gene expression and cell signaling pathways.
4. Development of new drug delivery methods to improve the efficacy and safety of 2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide in clinical settings.
In conclusion, 2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide is a promising small molecule inhibitor that has the potential to be developed into a new class of drugs for the treatment of various diseases and disorders. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Scientific Research Applications
2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide has been extensively studied for its potential use in the treatment of various diseases and disorders. One of the primary areas of research has been its ability to inhibit the activity of certain enzymes, such as the bromodomain and extra-terminal (BET) proteins, which play a critical role in the development of cancer and other diseases.
properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c19-10-1-3-14-12(7-10)13(9-20-14)17(22)18(23)21-11-2-4-15-16(8-11)25-6-5-24-15/h1-4,7-9,20H,5-6H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLLHXQMOPYVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)C3=CNC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-methyl-2-[(pentafluorobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4792007.png)
![N-[2-(dimethylamino)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4792014.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(4-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4792021.png)
![2,4-dichloro-N-{4-[(3,5-dimethylbenzoyl)amino]phenyl}benzamide](/img/structure/B4792030.png)
![5-(2-bromophenyl)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B4792031.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4792040.png)
![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate](/img/structure/B4792046.png)
![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4792080.png)

![N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide](/img/structure/B4792090.png)
![3-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4792097.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4792099.png)
![5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4792103.png)